molecular formula C13H17N5O2 B5705329 2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide

2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide

Cat. No.: B5705329
M. Wt: 275.31 g/mol
InChI Key: XYCQYHLQVMJOEA-UHFFFAOYSA-N
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Description

2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group, a methyl group, and a propyltetrazolyl group attached to a benzamide core. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2-methoxy-3-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-propyltetrazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide.

    Reduction: Formation of 2-methoxy-3-methyl-N-(2-propylamino)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide: Characterized by the presence of a methoxy group, a methyl group, and a propyltetrazolyl group.

    2-methoxy-3-methyl-N-(2-propylamino)benzamide: Similar structure but with an amino group instead of a tetrazolyl group.

    2-hydroxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyltetrazolyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-4-8-18-16-13(15-17-18)14-12(19)10-7-5-6-9(2)11(10)20-3/h5-7H,4,8H2,1-3H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCQYHLQVMJOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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